N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and green catalysts can be scaled up to meet industrial demands, ensuring efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophilic reagents in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its synthesis and reactivity differ from similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-18(2,11-19)17(23)21-15-9-8-13(20)10-14(15)16(22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDGYDKIWSTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180823 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303985-83-3 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303985-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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